Cas no 638141-64-7 (2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole)
2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzimidazole,2-(2-pyrrolidinyl)-(9CI)
- 2-(2-pyrrolidinyl)-1H-Benzimidazole
- 2-Pyrrolidin-2-yl-1H-benzoimidazole
- 2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole
- 2-(2-pyrrolidinyl)-1H-1,3-benzimidazole
- 59592-35-7
- Oprea1_303977
- SCHEMBL3265351
- BAS 09857920
- 2-(pyrrolidin-2-yl)-1h-benzoimidazole
- IFLab1_006109
- SB44920
- CHEMBL4127927
- 2-(2-Pyrrolidinyl)-1H-benzimidazole, AldrichCPR
- STK501729
- AKOS000200467
- SDCCGSBI-0658494.P001
- 1h-benzimidazole, 2-(2-pyrrolidinyl)-
- DB-073395
- 638141-64-7
- ALBB-010052
- EN300-34795
- 2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole
- AKOS016040180
- F1558-0185
- DTXSID00389802
- CS-0270460
- SB45103
- 1H-1,3-Benzimidazole, 2-(2-pyrrolidinyl)-
- FHGVBMUGKDNVNB-UHFFFAOYSA-N
- MFCD01859287
- 2-pyrrolidin-2-yl-1H-benzimidazole
- 1h-benzimidazole,2-(2-pyrrolidinyl)-
- NS-01702
- HMS1429F15
- CCG-142684
- BBL012903
- 2-(pyrrolidin-2-yl)-1H-benzimidazole
-
- MDL: MFCD01859287
- Inchi: 1S/C11H13N3/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2,(H,13,14)
- InChI Key: FHGVBMUGKDNVNB-UHFFFAOYSA-N
- SMILES: N1CCCC1C1=NC2C=CC=CC=2N1
Computed Properties
- Exact Mass: 187.110947427g/mol
- Monoisotopic Mass: 187.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 40.7Ų
2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 019666-500mg |
2-Pyrrolidin-2-yl-1H-benzoimidazole |
638141-64-7 | 500mg |
2957CNY | 2021-05-08 | ||
| TRC | B525950-2.5mg |
2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole |
638141-64-7 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B525950-5mg |
2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole |
638141-64-7 | 5mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B525950-25mg |
2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole |
638141-64-7 | 25mg |
$ 80.00 | 2022-06-07 | ||
| Fluorochem | 037341-250mg |
2-Pyrrolidin-2-yl-1H-benzoimidazole |
638141-64-7 | 95% | 250mg |
£80.00 | 2021-07-02 | |
| Fluorochem | 037341-2g |
2-Pyrrolidin-2-yl-1H-benzoimidazole |
638141-64-7 | 95% | 2g |
£638.00 | 2022-02-28 | |
| Fluorochem | 037341-5g |
2-Pyrrolidin-2-yl-1H-benzoimidazole |
638141-64-7 | 95% | 5g |
£1182.00 | 2022-02-28 | |
| Fluorochem | 037341-10g |
2-Pyrrolidin-2-yl-1H-benzoimidazole |
638141-64-7 | 95% | 10g |
£1837.00 | 2022-02-28 | |
| Alichem | A069003366-1g |
2-Pyrrolidin-2-yl-1H-benzoimidazole |
638141-64-7 | 95% | 1g |
$363.80 | 2023-09-01 | |
| Chemenu | CM296324-1g |
2-Pyrrolidin-2-yl-1H-benzoimidazole |
638141-64-7 | 95% | 1g |
$318 | 2021-06-17 |
2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole Suppliers
2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole
Comprehensive Overview of 2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole (CAS No. 638141-64-7): Properties, Applications, and Research Insights
2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole (CAS No. 638141-64-7) is a heterocyclic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This compound, often referred to as a benzodiazole derivative, combines a pyrrolidine ring with a benzodiazole core, making it a versatile scaffold for drug discovery and material science. Researchers are particularly interested in its bioactive properties, which may contribute to advancements in medicinal chemistry and biomolecular engineering.
The molecular structure of 2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole features a fused bicyclic system, where the pyrrolidine moiety introduces conformational flexibility, while the benzodiazole unit provides aromatic stability. This combination enhances its potential as a ligand in catalytic reactions or as a pharmacophore in drug design. Recent studies highlight its role in modulating enzyme activity and receptor binding, aligning with current trends in targeted therapy and precision medicine.
In the context of user-searched topics, this compound intersects with popular queries such as "heterocyclic compounds in drug development" and "small molecule inhibitors." Its relevance to AI-driven drug discovery platforms further amplifies its appeal, as computational models increasingly prioritize scaffold diversity for high-throughput screening. Additionally, the compound's potential applications in fluorescent probes and organic electronics resonate with growing interest in smart materials.
Synthetic routes to 2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole typically involve cyclization reactions or palladium-catalyzed couplings, methods frequently discussed in organic chemistry forums. Optimizing these processes for green chemistry compliance—such as reducing solvent waste—addresses another trending search theme: "sustainable synthesis." Analytical characterization via NMR spectroscopy and mass spectrometry ensures purity, a critical factor for research-grade chemicals.
Beyond academia, industries explore this compound for functional material applications, such as photovoltaic cells or biodegradable polymers. Its electron-donating properties make it a candidate for optoelectronic devices, a hot topic in renewable energy discussions. Furthermore, its low toxicity profile in preliminary assays aligns with the demand for safer chemical alternatives.
In summary, 2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole (CAS No. 638141-64-7) exemplifies the convergence of multidisciplinary research. Its adaptability to cutting-edge technologies and alignment with global scientific trends ensure its continued relevance. For researchers seeking innovative scaffolds or material science solutions, this compound offers a promising avenue for exploration.
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